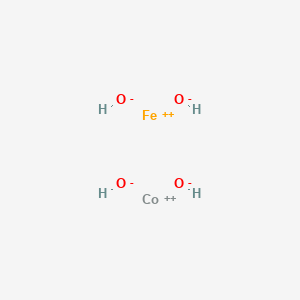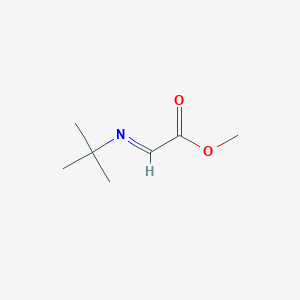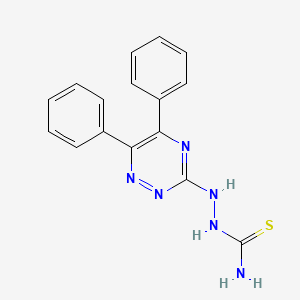![molecular formula C12H15NO3 B14314861 N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide CAS No. 112290-78-5](/img/structure/B14314861.png)
N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.2683 g/mol . It is also known by other names such as N-(3,4-Dimethoxyphenethyl)acetamide and N-Acetyl-3,4-dimethoxyphenethylamine . This compound is characterized by the presence of a dimethoxyphenyl group attached to an ethenyl acetamide moiety.
Vorbereitungsmethoden
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide involves several steps. One method includes the reaction of 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide with 3,4,5-trimethoxy phenylacetate in the presence of dimethylaminopyridine (DMAP) and anhydrous dichloromethane . The reaction mixture is cooled to 0°C, followed by the addition of EDCI.HCl under nitrogen protection. The mixture is stirred for 30 minutes, then warmed to room temperature and stirred for an additional 24 hours. The product is then washed with hydrochloric acid, sodium bicarbonate solution, and saline solution, dried with anhydrous sodium sulfate, and recrystallized using dichloromethane-ethyl acetate .
Analyse Chemischer Reaktionen
N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, free radical bromination at the benzylic position can lead to the formation of brominated derivatives .
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide has several scientific research applications. It is used as an impurity standard for drug products and has been employed in the synthesis of new drugs . Additionally, it serves as an intermediate in the preparation of muscle relaxants such as papaverine . The compound’s unique structure makes it valuable in the development of pharmaceuticals and other chemical research.
Wirkmechanismus
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, similar compounds like 3,4-Dimethoxyphenethylamine have been shown to act as monoamine oxidase inhibitors . This suggests that this compound may exert its effects through similar pathways, potentially influencing neurotransmitter levels and activity.
Vergleich Mit ähnlichen Verbindungen
N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide can be compared to other similar compounds such as 3,4-Dimethoxyphenethylamine and N-Acetylhomoveratrylamine . These compounds share structural similarities, particularly the presence of the dimethoxyphenyl group. this compound is unique due to its specific ethenyl acetamide moiety, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112290-78-5 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethenyl]acetamide |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-8H,1-3H3,(H,13,14) |
InChI-Schlüssel |
PMQKICYCBXWLQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC=CC1=CC(=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)



![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)



![3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14314820.png)

![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)


